What is 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate?
What is 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate?
An In-Depth Technical Guide to 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate in Advanced API Synthesis
As pharmaceutical process chemistry evolves, the demand for highly efficient, stereoretentive synthetic pathways has driven the adoption of activated intermediates. 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 635301-86-9) stands out as a critical electrophilic building block. Primarily utilized in the synthesis of the blockbuster direct Factor Xa inhibitor Rivaroxaban [1], this compound functions as an activated carbamate that enables the mild, high-yield construction of the drug's core oxazolidinone ring.
This whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic role, and the laboratory protocols required for its synthesis and utilization, designed specifically for process chemists and drug development professionals.
Physicochemical Profile & Structural Significance
4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is structurally composed of a central carbamate linkage bridging a 4-nitrophenyl leaving group and a 4-(3-oxomorpholino)phenyl moiety. The presence of the strongly electron-withdrawing nitro group para to the phenolic oxygen drastically lowers the pKa of the leaving group (4-nitrophenol, pKa ~7.15), rendering the carbamate carbonyl highly susceptible to nucleophilic attack.
In pharmacopeial and cataloging contexts, this compound is frequently tracked as a process impurity—specifically designated as Rivaroxaban Impurity 110 [2] or occasionally cross-listed as Molindone Impurity 2[3] due to shared analytical tracking databases[4].
Table 1: Quantitative Chemical Specifications
| Parameter | Specification / Data |
| IUPAC Name | 4-Nitrophenyl N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate |
| CAS Registry Number | 635301-86-9[3] |
| Molecular Formula | C17H15N3O6[5] |
| Molecular Weight | 357.32 g/mol [5] |
| Role in Synthesis | Activated electrophilic intermediate / Process Impurity[2] |
| Downstream API | Rivaroxaban (Xarelto)[1] |
Mechanistic Causality: Why Use an Activated Carbamate?
The synthesis of oxazolidinone antibiotics and anticoagulants (like Linezolid and Rivaroxaban) traditionally involves reacting an aniline derivative with phosgene or a phosgene equivalent to form an isocyanate, followed by cyclization with a chiral epoxide or amino alcohol. However, isocyanates are highly toxic, moisture-sensitive, and prone to forming symmetrical urea byproducts.
The Causality of the 4-Nitrophenyl Selection: By reacting 4-(4-aminophenyl)morpholin-3-one with 4-nitrophenyl chloroformate, chemists trap the reactive intermediate as a stable, isolable carbamate.
-
Stereochemical Integrity: The highly activated nature of the 4-nitrophenyl ester allows the subsequent cyclization with the chiral precursor (e.g., (S)-3-aminopropane-1,2-diol or an epoxide) to proceed at lower temperatures (typically 20–50°C)[1]. This prevents the thermal racemization of the chiral center, ensuring high enantiomeric excess (ee) of the final API.
-
Chemoselectivity: The leaving group kinetics of 4-nitrophenol are perfectly tuned to react with primary amines while remaining stable enough for isolation and purification, acting as a self-purifying step before the final API assembly.
Fig 1: Synthetic pathway of Rivaroxaban via the activated 4-nitrophenyl carbamate intermediate.
Experimental Methodology: Synthesis & Isolation
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates critical In-Process Controls (IPCs) to prevent the formation of the primary byproduct: bis(4-(3-oxomorpholino)phenyl)urea, which occurs if the starting aniline attacks the newly formed carbamate.
Protocol: Preparation of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate
Reagents Required:
-
4-(4-Aminophenyl)morpholin-3-one (1.0 eq)
-
4-Nitrophenyl chloroformate (1.05 eq)
-
Anhydrous Dichloromethane (DCM) (10 volumes)
-
Pyridine (1.2 eq) - Acts as both an HCl scavenger and a nucleophilic catalyst.
Step-by-Step Workflow:
-
System Preparation: Purge a clean, dry reactor with N₂. Charge the reactor with 4-(4-aminophenyl)morpholin-3-one and anhydrous DCM. Stir to form a uniform suspension.
-
Base Addition: Add pyridine (1.2 eq) to the suspension. Cool the reaction mass to 0°C to 5°C .
-
Causality: Strict temperature control is mandatory. Elevated temperatures accelerate the competing reaction where unreacted aniline attacks the product, forming the unwanted urea dimer.
-
-
Electrophile Addition: Dissolve 4-nitrophenyl chloroformate in DCM (2 volumes) and add it dropwise to the reactor over 60 minutes, maintaining the internal temperature below 5°C.
-
Reaction Maturation & IPC: Stir the mixture at 5°C for 2 hours.
-
Self-Validation (IPC): Sample the reaction mixture and analyze via HPLC. The reaction is deemed complete when the unreacted 4-(4-aminophenyl)morpholin-3-one is < 0.5% (Area/Area). If > 0.5%, continue stirring and re-sample.
-
-
Quenching & Workup: Once complete, quench the reaction by adding cold purified water (5 volumes). Stir for 15 minutes, then separate the organic layer. Wash the organic layer with 1N HCl (to remove residual pyridine), followed by a 5% NaHCO₃ wash, and finally brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Induce crystallization by adding an anti-solvent (e.g., diisopropyl ether or heptane).
-
Filtration & Drying: Filter the resulting pale-yellow precipitate and dry under vacuum at 40°C until constant weight is achieved.
Analytical Tracking as a Process Impurity
In the final stages of Rivaroxaban manufacturing, unreacted 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate must be strictly monitored. Regulatory agencies (FDA, EMA) require the profiling of all process-related impurities.
Because the carbamate is highly UV-active (due to the nitroaromatic chromophore), it is easily detected via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) at 254 nm. If detected in the final API, it indicates incomplete consumption during the oxazolidinone cyclization step or insufficient downstream purification (typically resolved by recrystallization from a dioxane/alcohol/water mixture)[6].
References
-
Veeprho. "Molindone Impurity 2 | CAS 635301-86-9". Veeprho Pharmaceuticals. Available at:[Link]
-
Pharmaffiliates. "4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate". Pharmaffiliates Catalog. Available at:[Link]
-
Pharmaffiliates. "CAS No : 635301-86-9 | Product Name : 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate". Pharmaffiliates Catalog. Available at:[Link]
-
QuickCompany. "Improved Method For The Preparation Of Rivaroxaban". Patent Application Data. Available at:[Link]
- Google Patents. "US20120283434A1 - Process for the preparation of rivaroxaban and intermediates thereof". Google Patents.
Sources
- 1. Improved Method For The Preparation Of Rivaroxaban [quickcompany.in]
- 2. CAS: 635301-86-9 | CymitQuimica [cymitquimica.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. US20120283434A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google Patents [patents.google.com]
